N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine
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Overview
Description
N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol It is known for its unique structure, which includes a butoxy group and a dimethylcyclobutylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-butoxy-1,1-dimethylcyclobutane with hydroxylamine . The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-hydroxyphthalimide: Known for its use in oxidation reactions.
N-hydroxybenzimidazole: Utilized in direct C-H functionalization reactions.
Acetohydroxamic acid: Used as an antagonist of bacterial urease.
Uniqueness: N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine is unique due to its specific structural features, including the butoxy and dimethylcyclobutylidene moieties
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(NZ)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine |
InChI |
InChI=1S/C10H19NO2/c1-4-5-6-13-9-7-8(11-12)10(9,2)3/h9,12H,4-7H2,1-3H3/b11-8- |
InChI Key |
MAIGULQPOJMALR-FLIBITNWSA-N |
Isomeric SMILES |
CCCCOC1C/C(=N/O)/C1(C)C |
Canonical SMILES |
CCCCOC1CC(=NO)C1(C)C |
Origin of Product |
United States |
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